molecular formula C13H21N3O2 B8296761 N-[5-(aminomethyl)-4,6-dimethyl(2-pyridyl)] (tert-butoxy)carboxamide

N-[5-(aminomethyl)-4,6-dimethyl(2-pyridyl)] (tert-butoxy)carboxamide

Cat. No. B8296761
M. Wt: 251.32 g/mol
InChI Key: LXDSHZCTNZCBOS-UHFFFAOYSA-N
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Patent
US09290485B2

Procedure details

tert-butyl 5-cyano-4,6-dimethylpyridin-2-ylcarbamate (8 g) was hydrogenated by means of raney-nickel (18.9 g) in MeOH/NH3 aq. 10% (100 ml). The reaction mixture was filtered through hyflo, washed with MeOH and evaporated under reduced pressure. The crude was solved in EA (100 ml) and heptane 80 (ml) was added. The solution was partly evaporated to a volume of approx. 80 ml. The precipitated solid was filtrated to afford the title compound. HPLC/MS (Method F): RtF=0.82 min, [M+H]+=252.3.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
18.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([CH3:18])=[CH:5][C:6]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[N:7][C:8]=1[CH3:9])#[N:2]>CO.N.[Ni]>[NH2:2][CH2:1][C:3]1[C:4]([CH3:18])=[CH:5][C:6]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[N:7][C:8]=1[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(#N)C=1C(=CC(=NC1C)NC(OC(C)(C)C)=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO.N
Step Three
Name
Quantity
18.9 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through hyflo
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
heptane 80 (ml) was added
CUSTOM
Type
CUSTOM
Details
The solution was partly evaporated to a volume of approx. 80 ml
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtrated

Outcomes

Product
Name
Type
product
Smiles
NCC=1C(=CC(=NC1C)NC(OC(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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